Hexahydro-3,3,5-trimethyl-1H-azepine Hydrochloride
Description
Hexahydro-3,3,5-trimethyl-1H-azepine Hydrochloride (CAS: 86404-45-7) is a heterocyclic organic compound featuring a saturated seven-membered azepine ring substituted with three methyl groups at positions 3, 3, and 5, and a hydrochloride salt. Its molecular formula is C₈H₁₈ClN, with a molecular weight of 163.69 g/mol.
Properties
IUPAC Name |
3,3,6-trimethylazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8-4-5-9(2,3)7-10-6-8;/h8,10H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDLUIAHEFCIRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CNC1)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747860 | |
| Record name | 3,3,6-Trimethylazepane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86404-45-7 | |
| Record name | 3,3,6-Trimethylazepane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-3,3,5-trimethyl-1H-azepine Hydrochloride typically involves the hydrogenation of 3,3,5-trimethyl-1H-azepine. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the hydrogenation and subsequent hydrochloride formation steps .
Chemical Reactions Analysis
Types of Reactions: Hexahydro-3,3,5-trimethyl-1H-azepine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted azepine derivatives.
Scientific Research Applications
Hexahydro-3,3,5-trimethyl-1H-azepine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers
Mechanism of Action
The mechanism of action of Hexahydro-3,3,5-trimethyl-1H-azepine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
The following analysis compares Hexahydro-3,3,5-trimethyl-1H-azepine Hydrochloride with structurally or functionally related compounds, focusing on molecular features, biological activities, and applications.
Structural and Functional Analogues
Table 1: Structural and Pharmacological Comparison
Key Observations:
- Structural Diversity : The target compound’s azepine ring contrasts with PPDH’s pyrrolopyrazine-dione bicyclic system. The absence of oxygenated functional groups in the azepine derivative may limit its role in metal chelation or hydrogen bonding compared to PPDH .
- Salt Forms : Like Doxepin and Benazepril Hydrochlorides, the compound’s hydrochloride salt enhances solubility and stability, critical for pharmaceutical formulation .
- Therapeutic Potential: While Benazepril targets angiotensin-converting enzyme (ACE) for hypertension, the azepine core in the target compound could explore neurological applications due to structural parallels with tricyclic antidepressants (e.g., Doxepin) .
Table 2: Application Comparison
| Compound Name | Synthetic Utility | Industrial Relevance | Research Focus Areas |
|---|---|---|---|
| This compound | Intermediate for chiral amine synthesis | Controlled pharmaceutical | Neuroactive drug development |
| PPDH | Natural product isolation | Antibiotic production | Antimicrobial resistance |
| Benazepril Hydrochloride | ACE inhibitor synthesis | Cardiovascular therapeutics | Prodrug optimization |
| Doxepin Hydrochloride | Tricyclic antidepressant synthesis | Mental health therapeutics | Receptor binding studies |
Key Insights:
- The target compound’s methyl-rich azepine structure may serve as a precursor for N-alkylated amines in asymmetric synthesis.
- Unlike PPDH, which is microbially derived, the compound is synthetically produced, aligning with industrial scalability .
Biological Activity
Hexahydro-3,3,5-trimethyl-1H-azepine Hydrochloride is a nitrogen-containing heterocyclic compound with significant potential in biochemical research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a saturated six-membered ring containing one nitrogen atom and three methyl substituents at positions 3 and 5. This unique structure contributes to its reactivity and solubility, particularly in its hydrochloride form, which enhances water solubility compared to its base form.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It can function as either an inhibitor or an activator within biochemical pathways, influencing processes such as enzyme catalysis or receptor signaling. The specific molecular targets depend on the context of its application in research or therapeutic settings.
Applications in Research and Medicine
This compound is utilized in several scientific fields:
- Organic Synthesis : It serves as a building block for synthesizing complex organic molecules.
- Biochemical Research : The compound is employed in studying enzyme mechanisms and protein-ligand interactions.
- Medicinal Chemistry : Investigated for its potential therapeutic properties and as a precursor in synthesizing pharmaceutical compounds .
Biological Activity Data
While comprehensive data on the biological activity of this compound is still emerging, preliminary studies indicate various mechanisms through which it may exert effects:
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Enzyme Inhibition | Interaction with enzyme active sites | |
| Receptor Modulation | Binding to specific receptor sites | |
| Autophagy Modulation | Influence on autophagic pathways |
Case Studies
Several studies have explored the potential of this compound in various biological contexts:
- Enzyme Activity Modulation : Research indicates that this compound can modulate the activity of specific enzymes involved in metabolic pathways. For example, it has shown promise as a modulator of phosphodiesterase activity .
- Cellular Mechanisms : In cellular models, this compound has been investigated for its role in autophagy modulation. Studies using eGFP-LC3 puncta formation assays demonstrate that the compound can influence autophagic flux by altering LC3-II levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
